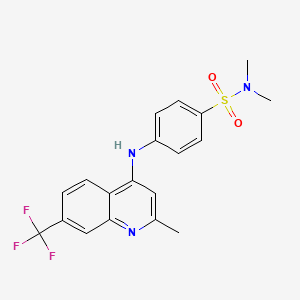

N,N-dimethyl-4-((2-methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N,N-dimethyl-4-[[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3N3O2S/c1-12-10-17(16-9-4-13(19(20,21)22)11-18(16)23-12)24-14-5-7-15(8-6-14)28(26,27)25(2)3/h4-11H,1-3H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXWMAVXFNDXDGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)NC3=CC=C(C=C3)S(=O)(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N,N-Dimethyl-4-((2-methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzenesulfonamide, also known by its CAS number 881940-77-8, is a compound that has garnered attention for its potential biological activities, particularly in cancer research. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C19H18F3N3O2S. The presence of the quinoline moiety and sulfonamide group contributes to its pharmacological properties.

Research indicates that compounds featuring quinoline and sulfonamide structures often exhibit significant interactions with various biological targets, including enzymes and receptors involved in cancer progression. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Anticancer Activity

This compound has been evaluated for its anticancer properties:

- Cell Line Studies :

- In vitro cytotoxicity : The compound was tested against several cancer cell lines, demonstrating promising results. For instance, it exhibited significant inhibitory effects on the growth of leukemia cell lines with IC50 values in the low nanomolar range, indicating potent anticancer activity.

- Mechanistic Studies : The compound's mechanism involves the inhibition of specific signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MV4;11 | 0.0066 | |

| MOLM-13 | 0.0051 | |

| A549 (Lung Cancer) | 0.022 | |

| MCF7 (Breast Cancer) | 0.0064 |

Additional Biological Activities

Besides its anticancer properties, preliminary studies suggest that this compound may also exhibit:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals and reducing oxidative stress in cellular models.

Case Studies

Several studies have explored the biological activity of related compounds with similar structures:

- Study on Quinoline Derivatives :

- A study evaluated a series of quinoline-based compounds for their ability to inhibit cancer cell growth. Compounds with similar structural features to this compound showed significant antitumor activity in various xenograft models.

- In Vivo Efficacy :

- In animal models, compounds structurally related to this compound demonstrated substantial tumor reduction when administered orally, suggesting favorable pharmacokinetics and bioavailability.

Q & A

Q. Critical parameters :

- Temperature : Elevated temperatures (80–100°C) improve reaction kinetics but may increase side products.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the sulfonamide group.

- Catalyst selection : Pyridine aids in HCl scavenging during substitution .

Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound, and how should data interpretation be approached?

Answer:

Spectroscopic methods :

Q. Crystallography :

- Single-crystal X-ray diffraction : Resolve molecular geometry and confirm dimethyl substitution. Use SHELXL for refinement and WinGX for data processing .

- Data interpretation : Validate bond lengths (e.g., C-N in sulfonamide: ~1.42 Å) and angles against density functional theory (DFT) calculations .

How can researchers resolve contradictions between computational predictions and experimental crystallographic data for this compound’s electron density distribution?

Answer:

- Wavefunction analysis : Use Multiwfn to compute electrostatic potential (ESP) maps and compare with experimental electron density from X-ray data .

- Topological analysis : Evaluate bond critical points (BCPs) to reconcile discrepancies in charge distribution .

- Refinement adjustments : Optimize SHELXL parameters (e.g., ADPs, hydrogen bonding constraints) to align with computational models .

What methodological considerations are essential when designing SAR studies for sulfonamide-containing quinoline derivatives?

Answer:

- Variation of substituents : Systematically modify the quinoline (e.g., 2-methyl vs. 2-ethyl) and sulfonamide (e.g., dimethyl vs. diethyl) groups .

- Biological assays : Test anticancer activity via MTT assays (e.g., IC₅₀ against HeLa cells) and antimicrobial efficacy using disk diffusion .

- Docking studies : Use AutoDock Vina to predict binding affinities with target proteins (e.g., carbonic anhydrase IX) .

What advanced purification strategies are recommended for isolating this compound from structurally similar byproducts?

Answer:

- High-performance liquid chromatography (HPLC) : Use a C18 column with acetonitrile/water gradients (70:30 → 90:10) to resolve sulfonamide isomers .

- Crystallization optimization : Ethanol/methanol mixtures (1:1) promote selective crystal growth .

- TLC monitoring : Track reaction progress using silica plates and UV visualization at 254 nm .

How should researchers optimize crystallization conditions to obtain high-quality single crystals suitable for X-ray studies?

Answer:

- Solvent selection : Use mixed solvents (e.g., ethanol/methanol) to balance solubility and nucleation rates .

- Temperature gradient : Slow cooling from 60°C to room temperature promotes large crystal formation .

- Vapor diffusion : Expose the solution to antisolvent vapors (e.g., diethyl ether) for controlled crystallization .

What computational tools and parameters should be prioritized for modeling intermolecular interactions in solid-state configurations?

Answer:

- Electrostatic potential (ESP) : Compute ESP surfaces using Multiwfn to identify hydrogen-bonding sites .

- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., H⋯F interactions) from crystallographic data .

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to validate packing motifs .

How can researchers systematically investigate the impact of N,N-dimethyl substitution on solubility and permeability?

Answer:

- LogP determination : Measure octanol/water partition coefficients via shake-flask method .

- Permeability assays : Use Caco-2 cell monolayers to assess intestinal absorption .

- Solubility studies : Perform phase-solubility analysis in PBS (pH 7.4) and correlate with computational LogS predictions .

What are the best practices for validating the absence of polymorphic forms in bulk material?

Answer:

- Powder X-ray diffraction (PXRD) : Compare experimental patterns with simulated data from single-crystal structures .

- Differential scanning calorimetry (DSC) : Detect polymorph transitions via endothermic/exothermic peaks .

- Hot-stage microscopy : Monitor thermal behavior during heating/cooling cycles .

When encountering discrepancies between theoretical and experimental pKa values for the sulfonamide group, what approaches can reconcile these differences?

Answer:

- Potentiometric titration : Determine experimental pKa in aqueous buffers (e.g., 0.1 M KCl) .

- Solvent effect modeling : Adjust COSMO-RS parameters in computational tools like Jaguar to account for solvation .

- Proton affinity calculations : Use DFT to evaluate gas-phase deprotonation energies and compare with solution data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.